molecular formula C14H11BrFN3O B8123528 4-Bromo-6-fluoro-1-(4-methoxybenzyl)-1H-benzo[d][1,2,3]triazole

4-Bromo-6-fluoro-1-(4-methoxybenzyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B8123528
M. Wt: 336.16 g/mol
InChI Key: YCYAOBHTACIWRL-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1-(4-methoxybenzyl)-1H-benzo[d][1,2,3]triazole is an organic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to the triazole ring. It is a solid at room temperature and is typically used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-1-(4-methoxybenzyl)-1H-benzo[d][1,2,3]triazole can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that include the formation of boronic esters as intermediates . These intermediates are then subjected to various functionalization reactions to introduce the desired substituents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-1-(4-methoxybenzyl)-1H-benzo[d][1,2,3]triazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

4-Bromo-6-fluoro-1-(4-methoxybenzyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-1-(4-methoxybenzyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-6-fluoro-1-(4-methoxybenzyl)-1H-benzo[d][1,2,3]triazole include other benzo[d][1,2,3]triazoles with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-bromo-6-fluoro-1-[(4-methoxyphenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFN3O/c1-20-11-4-2-9(3-5-11)8-19-13-7-10(16)6-12(15)14(13)17-18-19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYAOBHTACIWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C(=CC(=C3)F)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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